2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to act as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
The 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine interacts with its targets through chemical reactions. In the preparation of aminopyridines, it undergoes amination reactions . When used as a catalytic ligand, it aids in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is involved in the suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1355 g/mL at 25 °C .
Result of Action
It is known to be involved in the preparation of aminopyridines and the regioselective preparation of tetramethylbiphenyls .
Action Environment
It is known that the compound is incompatible with oxidizing agents and bases .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It acts as a reactant in the preparation of aminopyridines through amination reactions and serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which influence the reactivity and binding affinity of the compound.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes alterations in the activity of kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites and overall cellular metabolism . The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and specificity for target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The presence of fluorine and trifluoromethyl groups affects the compound’s reactivity and interaction with metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity, leading to specific cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivativesThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled tracer in imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Iodo-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-fluoro-3-iodo-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKIJAADGFWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.